Ethyl 3-[(benzylsulfonyl)amino]-3-(4-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(benzylsulfonyl)amino]-3-(4-methylphenyl)propanoate is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzylsulfonyl group attached to an amino group, which is further connected to a propanoate ester. The compound’s structure imparts unique chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(benzylsulfonyl)amino]-3-(4-methylphenyl)propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylsulfonyl chloride with an amine to form the benzylsulfonamide intermediate. This intermediate is then reacted with ethyl 3-bromo-3-(4-methylphenyl)propanoate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(benzylsulfonyl)amino]-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(benzylsulfonyl)amino]-3-(4-methylphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-[(benzylsulfonyl)amino]-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(4-methoxybenzyl)amino]propanoate
- Ethyl 3-[(2-methoxybenzyl)amino]propanoate
- Ethyl 3-[(4-pyridinylmethyl)amino]propanoate
Uniqueness
Ethyl 3-[(benzylsulfonyl)amino]-3-(4-methylphenyl)propanoate is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where strong interactions with molecular targets are required, such as enzyme inhibition.
Properties
Molecular Formula |
C19H23NO4S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
ethyl 3-(benzylsulfonylamino)-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C19H23NO4S/c1-3-24-19(21)13-18(17-11-9-15(2)10-12-17)20-25(22,23)14-16-7-5-4-6-8-16/h4-12,18,20H,3,13-14H2,1-2H3 |
InChI Key |
OTOKFSCLVZSCLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.